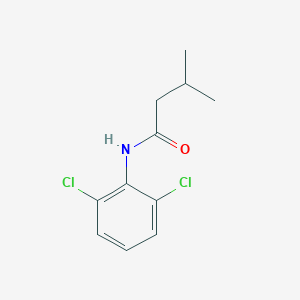
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide, commonly known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMP belongs to the class of arylacetamide derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of CMMP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. CMMP has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures. It also inhibits the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in certain neurological disorders.
Biochemical and Physiological Effects:
CMMP has been found to have a significant effect on the central nervous system. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has a modulatory effect on ion channels, which can affect neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
One of the main advantages of CMMP is its potential therapeutic properties for neurological disorders. It has been found to be effective in preclinical studies and has shown promise as a potential treatment option. However, the limitations of CMMP include its low solubility, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness.
未来方向
There are several future directions for the research on CMMP. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic properties of CMMP for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more effective formulations and delivery methods for CMMP could improve its therapeutic potential. Finally, the investigation of the safety and toxicity of CMMP is also an important area of future research.
合成方法
The synthesis of CMMP involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation with acetic anhydride to obtain CMMP. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
CMMP has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in preclinical studies. CMMP has also shown promise as a potential treatment for neuropathic pain, epilepsy, and other neurological disorders.
属性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-13(10-14)17-15(18)9-11-5-7-12(16)8-6-11/h2-8,10H,9H2,1H3,(H,17,18) |
InChI 键 |
YYIPWCUHQIJTKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




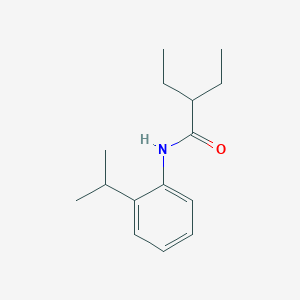

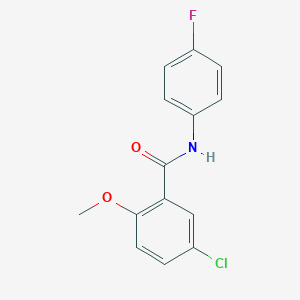

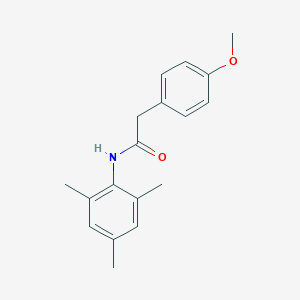
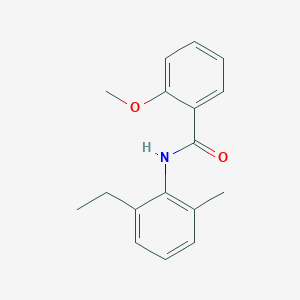
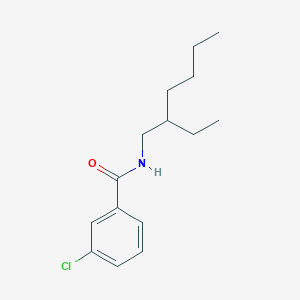
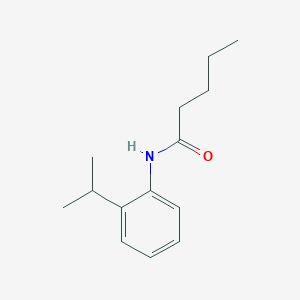
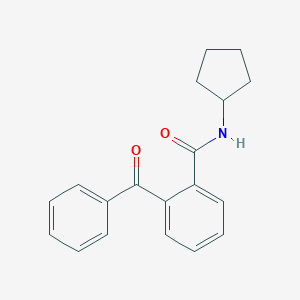
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)

